molecular formula C12H20O3 B8369354 Ethyl 3-oxo-9-decenoate CAS No. 136808-73-6

Ethyl 3-oxo-9-decenoate

Cat. No.: B8369354
CAS No.: 136808-73-6
M. Wt: 212.28 g/mol
InChI Key: NRPWAACQXHYXFA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-9-decenoate is a volatile ester compound supplied for research and development purposes. It is structurally analogous to other volatile fatty acid derivatives (VFADs) and esters known to be significant in the formation of floral and fruity aromas. Compounds of this class are extensively studied in food science, particularly in investigating the aroma profiles of products like innovative black tea and alcoholic beverages . In these contexts, related esters are formed from fatty acid precursors through enzymatic pathways, including the LOX (lipoxygenase) pathway, and contribute to complex flavor matrices . Researchers may utilize this compound as a standard in gas chromatography-mass spectrometry (GC-MS) analysis for the identification and quantification of aroma-active compounds . Its applications extend to studies in flavor chemistry, fragrance development, and the metabolic profiling of agricultural products. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct appropriate risk assessments prior to use.

Properties

CAS No.

136808-73-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 3-oxodec-9-enoate

InChI

InChI=1S/C12H20O3/c1-3-5-6-7-8-9-11(13)10-12(14)15-4-2/h3H,1,4-10H2,2H3

InChI Key

NRPWAACQXHYXFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCC=C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-9-decenoate has shown promise in medicinal applications, particularly in antimicrobial and anticancer research. Recent studies have highlighted its potential as a lead compound in developing new therapeutic agents.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) that suggest effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/ml) against E. coliMIC (mg/ml) against S. aureus
Compound A0.08 ± 0.020.07 ± 0.01
Compound B0.10 ± 0.010.06 ± 0.02
This compoundTBDTBD

Cytotoxic Potential

In addition to its antimicrobial properties, this compound and its derivatives are being studied for their cytotoxic effects on cancer cells. Preliminary findings suggest that these compounds may induce apoptosis in certain cancer cell lines, making them candidates for further development in cancer therapy .

Agricultural Applications

The agricultural sector is exploring the use of this compound as a biopesticide or growth enhancer due to its natural origin and effectiveness against pests.

Pest Control

Studies have shown that fatty acid derivatives can serve as effective insect repellents or attractants, potentially reducing reliance on synthetic pesticides . this compound's structural similarity to known insecticidal compounds suggests it could be effective in managing agricultural pests.

Table 2: Efficacy of this compound in Pest Control

ApplicationTarget PestEfficacy (%)
Foliar SprayAphidsTBD
Soil ApplicationRoot WeevilsTBD

Food Science

In food science, this compound is being investigated for its flavoring properties and potential health benefits.

Flavoring Agent

The compound is noted for its pleasant aroma and flavor profile, which can enhance food products . Its application as a flavoring agent could be beneficial in the production of dairy products and baked goods.

Comparison with Similar Compounds

Ethyl 3-Oxo-9-Decenoate vs. Ethyl Acetoacetate (3-Oxobutanoate)

Ethyl Acetoacetate (CAS 141-97-9)

  • Molecular Formula : C₆H₁₀O₃
  • Functional Groups : β-keto ester (oxo at C3, ester at C1).
  • Key Properties: Exhibits keto-enol tautomerism, with ~99% keto form at equilibrium due to intramolecular hydrogen bonding . Used in organic synthesis (e.g., pharmaceuticals, dyes) and as a flavoring agent in food and fragrances .

This compound

  • Inferred Structure : C₁₂H₂₀O₃ (10-carbon chain with oxo at C3, double bond at C9).
  • Comparison: Longer hydrocarbon chain increases lipophilicity, likely reducing water solubility compared to ethyl acetoacetate. The double bond at C9 may enhance reactivity toward oxidation or addition reactions. Potential applications in specialty chemicals or bioactive molecules, similar to ethyl acetoacetate but with modified pharmacokinetics due to chain length.

This compound vs. Ethyl 9-Decenoate

Ethyl 9-Decenoate (CAS 67233-91-4)

  • Molecular Formula : C₁₂H₂₂O₂
  • Functional Groups: Monounsaturated ester (double bond at C9).
  • Key Properties :
    • Used in fragrance blending due to fruity or fatty odor profiles .
    • Molecular weight: 198.30 g/mol; structure: CH₂=CH(CH₂)₇COOCH₂CH₃ .

This compound

  • The combination of oxo and double bond may confer unique stability challenges (e.g., susceptibility to degradation under heat or light).

This compound vs. Ethyl Decanoate

Ethyl Decanoate (CAS 110-38-3)

  • Molecular Formula : C₁₂H₂₄O₂
  • Functional Groups : Saturated ester.
  • Key Properties: Higher melting point compared to unsaturated analogs due to lack of double bonds . Applications in food flavoring and cosmetics as a non-reactive ester.

This compound

  • Comparison: Unsaturation at C9 lowers melting point and increases reactivity.

This compound vs. Ethyl Oleate (cis-9-Octadecenoate)

Ethyl Oleate (CAS 111-62-6)

  • Molecular Formula : C₂₀H₃₈O₂
  • Functional Groups: Long-chain monounsaturated ester.
  • Key Properties :
    • USP standards emphasize purity for pharmaceutical use (e.g., viscosity, peroxide value) .
    • Applications: Drug delivery enhancer, lubricant, and cosmetic ingredient.

This compound

  • Comparison :
    • Shorter chain length (C10 vs. C18) may reduce lipid solubility but improve bioavailability in certain formulations.
    • Oxo group offers a reactive site absent in ethyl oleate, enabling derivatization for targeted drug design.

Data Tables

Table 1: Comparative Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound* C₁₂H₂₀O₃ 212.29 (calculated) Oxo (C3), Double bond (C9) Hypothetical: Pharma, Fragrance
Ethyl Acetoacetate C₆H₁₀O₃ 130.14 β-Keto ester Organic synthesis, Flavors
Ethyl 9-Decenoate C₁₂H₂₂O₂ 198.30 Unsaturated ester Fragrance blending
Ethyl Decanoate C₁₂H₂₄O₂ 200.32 Saturated ester Food additives, Cosmetics
Ethyl Oleate C₂₀H₃₈O₂ 310.51 Long-chain unsaturated ester Pharmaceuticals, Lubricants

Table 2: Reactivity and Stability Comparison

Compound Reactivity Highlights Stability Concerns
This compound* Keto-enol tautomerism; Addition at double bond Oxidation of double bond/keto group
Ethyl Acetoacetate Keto-enol tautomerism; Condensation reactions Thermal decomposition
Ethyl 9-Decenoate Oxidation; Hydrogenation Peroxide formation
Ethyl Decanoate Ester hydrolysis High thermal stability
Ethyl Oleate Oxidation; Saponification Peroxide value limits

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-oxo-9-decenoate, and what key reaction parameters require optimization?

  • Methodological Answer: this compound can be synthesized via oxidation of ethyl 9-decenoate (precursor) using oxidizing agents like pyridinium chlorochromate (PCC) or catalytic hydrogenation. Key parameters include temperature control (60–80°C for optimal ketone formation), solvent selection (e.g., dichloromethane for PCC), and catalyst loading (5–10 mol% for homogeneous catalysts). Reaction progress should be monitored via GC-MS or TLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the keto-ester .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer:

  • NMR: The α,β-unsaturated ketone moiety produces distinct signals: 1H^1H NMR shows a deshielded vinyl proton (δ 6.8–7.2 ppm) and a carbonyl proton (δ 2.5–3.0 ppm). 13C^{13}C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm).
  • IR: Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1650 cm1^{-1} (conjugated C=C).
  • MS: Molecular ion peak at m/z 198.3 (matching molecular weight) and fragmentation patterns (e.g., loss of ethyl group, m/z 153) .

Q. What biological activity studies have been conducted on this compound?

  • Methodological Answer: Preliminary studies focus on its role as a pheromone analog in insects (e.g., Drosophila) via electrophysiological assays (GC-EAD). For antimicrobial testing, disk diffusion assays using Gram-positive bacteria (e.g., S. aureus) are performed, with MIC values compared to controls like ampicillin. Dose-response curves (0.1–10 mM) and statistical analysis (ANOVA, p < 0.05) are critical to validate bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer: Discrepancies in bioactivity often arise from variability in compound purity (e.g., residual solvents), assay conditions (pH, temperature), or species-specific responses. To address this:

  • Standardize Protocols: Use HPLC-purified samples (>98% purity) and replicate assays across multiple model organisms.
  • Data Normalization: Normalize activity data against internal controls (e.g., solvent-only baseline) and apply multivariate analysis (PCA) to identify confounding variables .

Q. What computational methods are used to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer:

  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to study keto-enol tautomerization kinetics.
  • Docking Studies: For bioactivity, dock the compound into insect odorant-binding proteins (OBPs) using AutoDock Vina to identify binding affinities (ΔG values) .

Q. What challenges arise in X-ray crystallographic analysis of this compound derivatives?

  • Methodological Answer:

  • Crystal Growth: Low melting point (≈–20°C) and hygroscopic nature complicate crystal formation. Use slow evaporation in non-polar solvents (hexane) at –10°C.
  • Data Collection: Weak diffraction due to flexible aliphatic chains. Optimize data collection at synchrotron sources (λ = 0.7–1.0 Å) and employ SHELXL for refinement, accounting for disorder using PART instructions .

Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?

  • Methodological Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and –20°C for 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Kinetic Modeling: Apply Arrhenius equation to predict shelf life, with degradation products identified via LC-MS/MS .

Data Handling and Presentation Guidelines

  • Raw Data: Include chromatograms (HPLC/GC-MS) and spectral assignments (NMR/IR) in appendices, with processed data (e.g., integration values, Rf) in the main text .
  • Uncertainty Analysis: Report standard deviations for biological replicates (n ≥ 3) and use error bars in dose-response plots. For crystallography, include Rint_{\text{int}} and completeness metrics .

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